molecular formula C50H74O14 B1670889 Doramectin CAS No. 117704-25-3

Doramectin

Cat. No. B1670889
M. Wt: 899.1 g/mol
InChI Key: QLFZZSKTJWDQOS-CYWJOYLHSA-N
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Description

Doramectin is a veterinary medication approved by the US Food and Drug Administration (FDA) for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle . It is a derivative of avermectin, produced by fermentation by selected strains of Streptomyces avermitilis followed by chemical modification .


Synthesis Analysis

Doramectin is produced by S. avermitilis bkd− mutants through cyclohexanecarboxylic acid (CHC) feeding . A rational strategy to improve doramectin production involves the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase, providing precursors for polyketide biosynthesis .


Molecular Structure Analysis

The structures of doramectin and its close analogue, -cyclohexyl-avermectin B2, have been determined by proton and carbon NMR spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

Doramectin is a targeted biosynthetic metabolite of a mutant strain of S. avermitilis, and is not a natural product . Doramectin is produced using CHC-CoA as a starter unit, which can be achieved by adding CHC to the fermentation of S. avermitilis or by introducing a CHC-CoA biosynthetic gene cassette .


Physical And Chemical Properties Analysis

Doramectin has a molecular formula of C50H74O14 and a molecular weight of 899.11 . It is an oily substance with a light yellow color .

Scientific Research Applications

Field

Doramectin is widely used in the field of veterinary medicine .

Application

Doramectin is a broad-spectrum antiparasitic drug used in livestock against external parasites (lice, mites, etc.) as well as against internal parasites (e.g., roundworms) . It’s used for the treatment of parasites such as gastrointestinal roundworms, lungworms, eyeworms, grubs, sucking lice, and mange mites in cattle, sheep, swine, and others .

Method of Application

Doramectin is usually administered as a single subcutaneous injection . The dosage and administration method may vary depending on the type of animal and the specific parasitic infection being treated .

Results

Doramectin has been found to be effective in controlling a wide range of parasites, contributing to the health and productivity of livestock .

Industrial Production

Field

Doramectin is produced industrially using bioengineering techniques .

Application

In industrial production, Doramectin is produced by Streptomyces avermitilis fermentation .

Method of Application

The production involves the use of Streptomyces avermitilis strains, which are incubated in seed and fermentation medium. The process involves the use of cyclohexanecarboxylic acid (CHC) as a precursor . To improve Doramectin production, a strategy involving the termination of competing polyketide biosynthetic pathways combined with the overexpression of CoA ligase has been proposed .

Results

By applying the aforementioned strategy, the resulting strain produced approximately 723 mg/L of Doramectin in flasks, which was approximately 260% that of the original strain .

Parasite Control in Horses

Field

Doramectin is used in the field of equine medicine .

Application

Doramectin is available for horses as an oral, flavored, bioadhesive gel under the name Doraquest L.A. Oral Gel . It is used to control and treat internal parasites such as roundworms, lungworms, and some external parasites .

Method of Application

The gel is administered orally to the horse. The dosage and administration method may vary depending on the type of parasite being treated .

Results

Doramectin has been found to be effective in controlling a wide range of parasites in horses, contributing to their health and well-being .

Combination Therapy

Field

Doramectin is used in combination therapies in veterinary medicine .

Application

Doramectin is available as a combination with levamisole under the brand name Valcor . It is used for the treatment and control of internal parasitosis (gastrointestinal and pulmonary nematodes), ticks, and mange (and other ectoparasites) .

Method of Application

The combination therapy is usually administered as a single subcutaneous injection . The dosage and administration method may vary depending on the type of animal and the specific parasitic infection being treated .

Results

The combination of Doramectin and levamisole has been found to be effective in controlling a wide range of parasites, contributing to the health and productivity of livestock .

Aquaculture

Field

Doramectin is used in the field of aquaculture .

Method of Application

The specific method of application in aquaculture can vary, but it typically involves administering the drug to the water where the fish are located .

Results

The use of Doramectin in aquaculture has been shown to effectively control parasitic infestations, improving the health and productivity of the fish .

Crop Protection

Field

While Doramectin is not typically used in crop protection, related compounds have shown promise in this field .

Application

Compounds similar to Doramectin, such as abamectin, have been used to control root-knot nematodes (Meloidogyne spp.) infecting cucumber plants .

Method of Application

These compounds are typically applied to the soil where the crops are grown .

Results

The use of these compounds has been shown to effectively control parasitic infestations in crops, contributing to improved crop health and yield .

Safety And Hazards

Doramectin may be harmful if swallowed and may damage the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research to improve Doramectin production. One approach involves terminating competing polyketide biosynthetic pathways and overexpressing CoA ligase, providing precursors for polyketide biosynthesis . This could lead to the development of Doramectin overproducers, potentially reducing the cost of this valuable compound in the future .

properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H74O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,19-21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFZZSKTJWDQOS-YDBLARSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C8CCCCC8)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C8CCCCC8)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H74O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048982
Record name Doramectin
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Molecular Weight

899.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Avermectins induce rapid, non-spastic paralysis in nematodes and arthropods. One common feature of avermectins appears to be the modulation of trans-membrane chloride ion (Cl-) channel activity in nematode nerve cells, and in both nerve and muscle cells of arthropods. These Cl- channels may be gated by a variety of neurotransmitter receptors including gamma-aminobutyric acid (GABA), glutamate and acetylcholine. Activation of the Cl- channels by avermectins leads to an increase in Cl- conductance which results in a changed membrane potential and this causes inhibition of electrical activity in the target nerve or muscle cell. GABA is also a major inhibitory neurotransmitter in the mammalian CNS and avermectins do have intrinsic activity on the mammalian GABA receptor/Cl- channel complex. Avermectins have been reported to bind to glycine receptor/Cl- channel complexes which are restricted to the CNS in mammals. Penetration of the blood brain barrier by avermectins is extremely poor and this may account for the wide margin of safety exhibited by these compounds following administration to mammals. /Avermectins/
Record name DORAMECTIN
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Product Name

Doramectin

CAS RN

117704-25-3
Record name Doramectin
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Record name Doramectin [USAN:INN:BAN]
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Record name Doramectin
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Record name Doramectin
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Record name 25-cyclohexyl-5-O-demethyl-25-de(1-methylpropyl)avermectin A1a
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Record name DORAMECTIN
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Record name DORAMECTIN
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Melting Point

116-119 °C
Record name DORAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7452
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
8,020
Citations
AC Goudie, NA Evans, KAF Gration, BF Bishop… - Veterinary …, 1993 - Elsevier
… Doramectin was extensively evaluated … doramectin in cattle following intravenous administration revealed a plasma half-life of approximately 89 h. In the micelle formulation, …
Number of citations: 227 www.sciencedirect.com
L Kolar, NK Eržen, L Hogerwerf, CAM van Gestel - Environmental Pollution, 2008 - Elsevier
This study aimed at determining the toxicity of avermectins to soil invertebrates in soil and in faeces from recently treated sheep. Abamectin was more toxic than doramectin. In soil, …
Number of citations: 130 www.sciencedirect.com
PL Toutain, DW Upson, TN Terhune… - Veterinary Parasitology, 1997 - Elsevier
… by subcutaneous injection with doramectin or ivermectin (200/xg kg- 1, commercial formulations of doramectin or ivermectin, 20 cattle per product). Doramectin exhibited a similar peak …
Number of citations: 159 www.sciencedirect.com
V Gayrard, M Alvinerie, PL Toutain - Veterinary Parasitology, 1999 - Elsevier
… It was concluded that a 500 μg kg −1 pour-on administration of doramectin … for doramectin compared to ivermectin and that the relative inter-individual variability was less for doramectin …
Number of citations: 138 www.sciencedirect.com
RM Jones, NB Logan, AJ Weatherley, AS Little… - Veterinary …, 1993 - Elsevier
… to evaluate the efficacy of doramectin against a broad range of … or two groups were treated with doramectin at 200 μg kg −1 … on reduction of worm burdens in doramectin-treated animals. …
Number of citations: 105 www.sciencedirect.com
SR Wicks, B Kaye, AJ Weatherley, D Lewis… - Veterinary …, 1993 - Elsevier
… The pharmacokinetics of doramectin, a novel avermectin, … gave more prolonged doramectin plasma concentrations with … the best parenteral vehicle tested for doramectin, allowing the …
Number of citations: 96 www.sciencedirect.com
PF Rolfe, KL Dawson, MD Soll… - Australian veterinary …, 1997 - Wiley Online Library
… ) for up to 21 days for doramectin and up to 28 days for abamectin. … doramectin for any parasite at any challenge point, indicating that there is equivalent persistent activity of doramectin …
Number of citations: 14 onlinelibrary.wiley.com
HTT Doan, JH Noh, YH Kim, MS Yoo, KE Reddy… - Veterinary …, 2013 - Elsevier
The efficacy of a single subcutaneous injection of an avermectin (ivermectin, doramectin, or abamectin) as a treatment for infestation with nymphal and adult Haemaphysalis longicornis …
Number of citations: 19 www.sciencedirect.com
GE Moya-Borja, RA Muniz, O Umehara… - Veterinary …, 1997 - Elsevier
… prophylactic efficacy of doramectin and ivermectin at their … of doramectin. In the comparative efficacy study, two groups of six animals each were treated with ivermectin or doramectin. …
Number of citations: 36 www.sciencedirect.com
FJ Schenck, LH Lagman - Journal of AOAC International, 1999 - academic.oup.com
Abamectin, doramectin, ivermectin, and moxidectin are macrocyclic lactones derived from soil dwelling actinomycetes, and are very effective against nematode, insect, and arthropod …
Number of citations: 71 academic.oup.com

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